molecular formula C13H18BrClFNO B1466625 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-50-9

4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1466625
CAS No.: 1219982-50-9
M. Wt: 338.64 g/mol
InChI Key: ZEMLLIYZYGHHAK-UHFFFAOYSA-N
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Description

4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride is a heterocyclic compound that features a piperidine ring substituted with a bromo-fluorophenoxyethyl group

Properties

IUPAC Name

4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMLLIYZYGHHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-4-fluorophenol and 2-(2-bromo-4-fluorophenoxy)ethyl bromide.

    Nucleophilic Substitution: The 2-(2-bromo-4-fluorophenoxy)ethyl bromide undergoes nucleophilic substitution with piperidine to form 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperidine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of halogenated phenoxyethyl groups on biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.

Biological Activity

4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrClFNOC_{13}H_{18}BrClFNO, with a molecular weight of approximately 338.64 g/mol. The compound features a piperidine ring substituted with a bromo-fluoro phenoxyethyl group, which contributes to its unique biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to modulate their activity, leading to diverse biological effects. The specific pathways involved in these interactions can vary based on the context of use and the target cells.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For example:

  • Minimum Inhibitory Concentrations (MICs) :
    • Bacillus subtilis : 4.69 to 22.9 µM
    • Staphylococcus aureus : 5.64 to 77.38 µM
    • Escherichia coli : 2.33 to 156.47 µM
    • Candida albicans : MIC values ranging from 16.69 to 78.23 µM

These findings suggest that the presence of halogen substituents significantly enhances the antimicrobial activity of the compound .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit tumor growth in xenograft mouse models, suggesting that it may serve as a promising candidate for cancer therapy . The specific mechanisms by which it exerts these effects are still under investigation but may involve modulation of signaling pathways relevant to cell proliferation and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated various piperidine derivatives, including this compound, for their antibacterial and antifungal activities. Results indicated that compounds with halogen substituents showed enhanced inhibitory effects against pathogenic microorganisms .
  • Xenograft Studies :
    • In a recent study involving xenograft models, the compound demonstrated significant anti-tumor activity, highlighting its potential as an effective therapeutic agent against certain types of cancer .
  • Structure-Activity Relationship (SAR) :
    • Research into the structure-activity relationship has revealed that modifications in the bromo and fluoro positions on the phenyl ring can influence the biological activity of the compound, suggesting avenues for further optimization in drug development.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
This compoundStructureHalogenated phenoxyethyl group enhances bioactivity
3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochlorideStructureVariation in substitution leads to different pharmacological profiles
2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochlorideStructureSimilar structural features; potential for varied activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride
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4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride

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